tert-Butyl (R)-(1-(2-hydroxyphenyl)ethyl)carbamate
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Overview
Description
“tert-Butyl ®-(1-(2-hydroxyphenyl)ethyl)carbamate” is a type of carbamate compound. Carbamates are ester derivatives of carbamic acid and are used in a variety of applications, including as protective groups in organic synthesis . This particular compound is a tert-butyl carbamate, which is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The synthesis of tert-butyl carbamates involves the reaction of amines with a base and the anhydride Boc2O . This process can be conducted under either aqueous or anhydrous conditions . The Boc group can also be cleaved under anhydrous
Scientific Research Applications
Synthesis and Modification
- Synthesis of Intermediates and Derivatives : tert-Butyl (R)-(1-(2-hydroxyphenyl)ethyl)carbamate serves as a pivotal intermediate in synthesizing biologically active compounds, including omisertinib (AZD9291). The compound is synthesized through acylation, nucleophilic substitution, and reduction processes with a high total yield, indicating its relevance in the pharmaceutical industry (Zhao, Guo, Lan, & Xu, 2017).
- Enzymatic Kinetic Resolution : This compound is also subject to enzymatic kinetic resolution, specifically through lipase-catalyzed transesterification. This process is instrumental in obtaining optically pure (R)- and (S)-enantiomers of the compound, further used in synthesizing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Structural and Chemical Studies
- Crystal Structure Analysis : The compound's crystal structure has been intensively studied, showcasing its urethane linkage and the formation of molecule dimers through N—H⋯O=C hydrogen bonds. These structural insights are crucial for understanding the compound's behavior and potential applications in various fields, such as material science and molecular engineering (Oku, Naito, Yamada, & Katakai, 2004).
- Intermediate for Natural Products : It acts as an intermediate for synthesizing natural products like jaspine B, exhibiting cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps, including esterification, Boc protection, and Corey-Fuchs reactions, highlighting the compound's versatility and significance in medicinal chemistry (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Mechanism of Action
Target of Action
Tert-Butyl ®-(1-(2-hydroxyphenyl)ethyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various biological targets, including enzymes such as acetylcholinesterase . .
Mode of Action
Carbamates in general are known to inhibit the activity of enzymes such as acetylcholinesterase by forming a reversible bond with the active site of the enzyme . This prevents the enzyme from performing its normal function, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged nerve impulses .
Biochemical Pathways
Carbamates, in general, can affect the cholinergic system by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of the nervous system, resulting in various physiological effects .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of carbamates .
properties
IUPAC Name |
tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHWVHMWUPNZJG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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